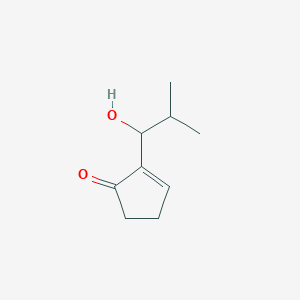
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine . This reaction yields 2-hydroxymethyl-2-cyclopenten-1-one, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalyst and reaction parameters can be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopentenones.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its structure allows it to participate in various signaling pathways, potentially modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: Contains a similar cyclopentenone structure but lacks the hydroxy and methylpropyl substituents.
2-Hydroxy-2-cyclopenten-1-one: Similar structure with a hydroxy group but without the methylpropyl group.
3-Cyclopenten-1-one: An isomer of 2-cyclopenten-1-one with the double bond at a different position.
Uniqueness
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- is unique due to the presence of both a hydroxy group and a methylpropyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
152539-90-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(1-hydroxy-2-methylpropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(11)7-4-3-5-8(7)10/h4,6,9,11H,3,5H2,1-2H3 |
InChI-Schlüssel |
RRRVOVOQISQJHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
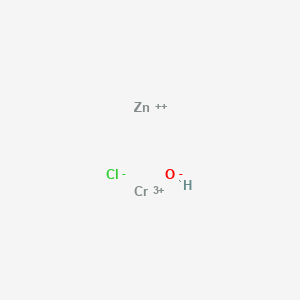
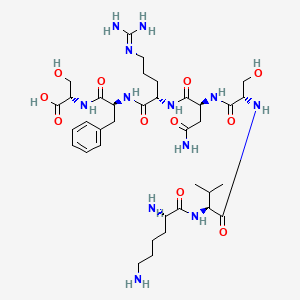
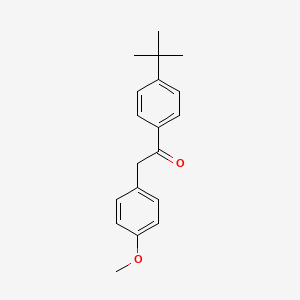
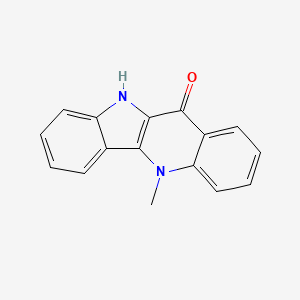
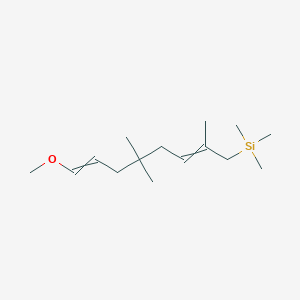
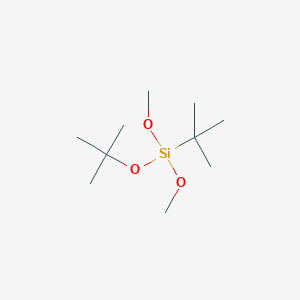

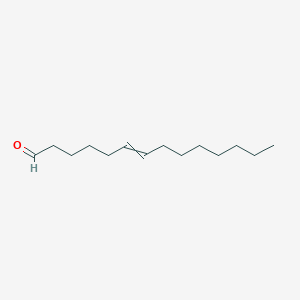
![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
